(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(2-methylindolin-1-yl)methanone
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Overview
Description
(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(2-methylindolin-1-yl)methanone: is a complex organic compound featuring a combination of a benzo[d]imidazole and a 2-methylindoline moiety
Mechanism of Action
Target of action
Imidazole-containing compounds are known to interact with a variety of biological targets. For example, some imidazole derivatives show anti-tubercular activity against Mycobacterium tuberculosis .
Mode of action
The mode of action of imidazole-containing compounds can vary greatly depending on the specific compound and its target. For instance, some imidazole derivatives inhibit cyclin-dependent kinases .
Pharmacokinetics
The ADME properties of imidazole-containing compounds can vary greatly depending on the specific compound. Some imidazole derivatives are highly soluble in water and other polar solvents , which can influence their absorption, distribution, metabolism, and excretion.
Result of action
The molecular and cellular effects of imidazole-containing compounds can vary greatly depending on the specific compound and its target. For example, some imidazole derivatives have been reported to have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]imidazole and 2-methylindoline cores. These cores are then coupled using appropriate reagents and reaction conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The indoline moiety can be oxidized to form indole derivatives.
Reduction: : The imidazole ring can be reduced to form tetrahydroimidazole derivatives.
Substitution: : Various substituents can be introduced at different positions on the rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are often used.
Major Products Formed
Oxidation: : Indole derivatives, which are important in medicinal chemistry.
Reduction: : Tetrahydroimidazole derivatives, which have applications in material science.
Substitution: : Substituted imidazole and indoline derivatives, which can be used in further synthetic applications.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: : It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Biology: : It can be used as a probe in biological studies to understand enzyme mechanisms and receptor binding.
Material Science: : Its derivatives can be used in the development of new materials with unique properties.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, which include the combination of the benzo[d]imidazole and 2-methylindoline moieties. Similar compounds might include other substituted imidazoles and indolines, but the exact combination and substitution pattern make this compound distinct.
List of Similar Compounds
2-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole
2-Methylindoline
Substituted imidazoles and indolines
Properties
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-11-9-13-5-3-4-6-17(13)21(11)18(22)14-7-8-15-16(10-14)20-12(2)19-15/h3-6,11,14H,7-10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFUKIPEKMIQRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CCC4=C(C3)NC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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